Ingliforib was developed by Pfizer Global Research and Development and is categorized under the class of indole derivatives. Its primary mechanism of action involves the inhibition of glycogen phosphorylase, an enzyme crucial for glycogen metabolism. This inhibition has implications for managing conditions such as heart failure and diabetes, where glycogen metabolism plays a significant role in energy homeostasis .
The synthesis of ingliforib involves several steps that utilize standard organic chemistry techniques. The key steps include:
The synthesis parameters typically involve controlling temperature, reaction time, and pH to ensure high yields and purity of the final product .
Ingliforib has a complex molecular structure characterized by the following features:
The three-dimensional conformation is crucial for its interaction with glycogen phosphorylase, facilitating specific binding through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Ingliforib primarily undergoes reactions typical for small-molecule inhibitors:
The binding affinity has been quantified using techniques such as surface plasmon resonance and isothermal titration calorimetry, yielding insights into its kinetic properties .
Ingliforib exerts its pharmacological effects primarily through:
The efficacy of ingliforib in vivo has been demonstrated through various preclinical studies that highlight its ability to lower blood glucose levels and improve cardiac function in models of heart failure .
Ingliforib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems aimed at maximizing bioavailability while minimizing side effects .
Ingliforib has several promising applications:
Ingliforib (CP-368296) exerts its primary antihyperglycemic effect through selective disruption of hepatic glycogenolysis. It specifically targets the rate-limiting enzyme glycogen phosphorylase (GP), which catalyzes the cleavage of glucose-1-phosphate from glycogen polymers. Ingliforib binds with high affinity to an allosteric site distinct from the catalytic site and the purine nucleoside inhibitor site [1] [5] [6]. This binding occurs at the dimer interface of the GP enzyme, inducing a conformational shift that stabilizes the inactive T-state (tensed state) conformation. Consequently, this prevents the transition to the active R-state (relaxed state) essential for glycogen breakdown [5] [9].
The inhibition of hepatic GP (PYGL) by ingliforib (IC₅₀ = 52 nM) directly reduces glucose-1-phosphate production, thereby diminishing hepatic glucose output (HGO) [1] [3]. This mechanism is particularly significant during fasting states or in conditions of insulin resistance where excessive HGO contributes significantly to hyperglycemia. Unlike insulin secretagogues or insulin sensitizers, ingliforib's action is insulin-independent, targeting a key node in hepatic glucose metabolism upstream of glycolytic pathways [6] [8].
Table 1: Isoform-Specific Inhibition of Glycogen Phosphorylase by Ingliforib [1] [3] [5]
Glycogen Phosphorylase Isoform | Tissue Expression | IC₅₀ Value (nM) | Primary Physiological Role |
---|---|---|---|
Liver (PYGL) | Hepatocytes | 52 | Regulation of blood glucose via glycogenolysis |
Brain (PYGB) | CNS, Cardiac Myocytes | 150 | Energy supply during neuronal activity; cardioprotection during ischemia |
Muscle (PYGM) | Skeletal Muscle | 352 | Provision of glucose-1-P for local energy needs during contraction |
Ingliforib demonstrates significant isoform selectivity, with the highest potency against liver GP (PYGL) compared to muscle (PYGM) and brain (PYGB) isoforms. This selectivity (approximately 7-fold versus PYGM and 3-fold versus PYGB) arises from subtle structural variations at the dimer interface and surrounding allosteric pockets within the different isozymes [5]. Molecular dynamics simulations and docking studies reveal that ingliforib adopts a characteristic "Y-shaped" conformation within the solvent channel at the dimer interface of GP [5]. Key interactions driving selectivity include:
Differences in the flexibility and residue composition of "Pocket 3" (occupied by the benzyl moiety of ingliforib) between PYGL, PYGM, and PYGB significantly influence binding affinity and kinetics. Notably, the spatial orientation and crossover angle of the critical "tower helices" (α-helices contributing to dimerization) vary between isoforms (PYGB: ~75°, PYGM: ~84°, PYGL: ~45°), altering the geometry of the allosteric binding cavity and contributing to differential sensitivity to ingliforib [5] [9]. This defined allosteric mechanism avoids competition with the catalytic site substrate (glycogen) or the endogenous activator AMP.
Ingliforib operates via a fundamentally different mechanism compared to mainstream antihyperglycemic classes, targeting glycogenolysis directly rather than insulin secretion, insulin sensitivity, or renal glucose handling.
Table 2: Comparative Mechanisms and Targets of Ingliforib vs. Major Antihyperglycemic Agent Classes [1] [4] [6]
Therapeutic Agent/Class | Primary Molecular Target | Key Mechanism of Glycemic Control | Insulin Dependence | Primary Site of Action |
---|---|---|---|---|
Ingliforib (GP Inhibitor) | Glycogen Phosphorylase (PYGL) | Allosteric inhibition of glycogen breakdown | Independent | Liver (Hepatocytes) |
SGLT2 Inhibitors | SGLT2 Cotransporter | Block renal glucose reabsorption | Independent | Kidney (Proximal Tubule) |
GLP-1 Receptor Agonists | GLP-1 Receptor | ↑ Glucose-dependent insulin secretion, ↓ glucagon, ↓ gastric emptying | Dependent (Pancreas) | Pancreas (β-cells, α-cells), GI tract, CNS |
DPP-4 Inhibitors | Dipeptidyl Peptidase-4 | ↑ Active incretin levels (GLP-1, GIP) | Dependent (Pancreas) | Systemic (Enzyme inhibition) |
Metformin | Mitochondrial Complex I / AMPK | ↓ Hepatic gluconeogenesis, ↑ insulin sensitivity | Partially Independent | Liver, Muscle |
In vitro kinetic analyses consistently demonstrate ingliforib's non-competitive inhibition with respect to the substrate orthophosphate (Pi) and negative heterotropic allosteric effects with respect to AMP binding, characteristic of a pure allosteric modulator stabilizing the inactive enzyme conformation [1] [5] [6]. Its nanomolar potency against PYGL surpasses the micromolar affinities often seen with earlier generation GP inhibitors and offers a distinct pharmacodynamic profile focused on hepatic glucose production modulation.
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